1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRHIGNAKDJJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361268 | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122431-37-2 | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol physical and chemical properties

An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 122431-37-2), a pivotal heterocyclic building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development and agrochemistry, this document delves into the core physical and chemical properties, synthesis protocols, and critical applications of this versatile compound.

Introduction: A Privileged Scaffold in Chemical Design

This compound is a fluorinated pyrazole derivative that has garnered significant attention as a high-value intermediate.[1] Its structure is unique, combining a pyrazole core—a motif present in numerous marketed drugs—with a hydroxyl group and a trifluoromethyl (CF₃) group.[2] This specific combination of functional groups bestows desirable properties upon molecules that incorporate this scaffold.

The trifluoromethyl group is particularly noteworthy. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites of oxidation, improve cell membrane permeability, and increase binding affinity to biological targets.[1][2] Consequently, this compound serves as a cornerstone for synthesizing a new generation of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3]

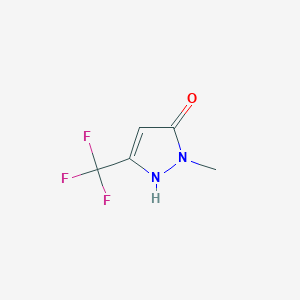

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

The compound's utility is fundamentally governed by its physical and chemical characteristics. These properties influence its reactivity, solubility, and handling requirements.

Physical Data Summary

The key physical properties are summarized in the table below for quick reference. The compound typically appears as a light yellow or white crystalline powder.

| Property | Value | Source(s) |

| CAS Number | 122431-37-2 | [4][5] |

| Molecular Formula | C₅H₅F₃N₂O | [4][5][6] |

| Molecular Weight | 166.10 g/mol | [4][6] |

| Appearance | Light yellow crystalline powder or needles | |

| Melting Point | 177-179 °C | [3][7] |

| Boiling Point | 106.4 °C at 760 mmHg (Predicted) | |

| Density | 1.423 g/cm³ | [8] |

| Vapor Pressure | 0.061 mmHg at 25°C | [8] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [3][9] |

Crystal Structure

X-ray crystallography studies have confirmed the molecular structure of this compound. In its solid state, the molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming chains that stabilize the crystal lattice.[10] The crystal system is monoclinic with the space group P 1 21/c 1.[4] This structural insight is crucial for understanding its solid-state behavior and for computational modeling in drug design.

Chemical Profile and Reactivity

The chemical behavior of this compound is characterized by the interplay of its pyrazole ring, the acidic hydroxyl group, and the robust trifluoromethyl substituent.

Tautomerism

A key feature of pyrazol-5-ols is their existence in tautomeric forms. This compound can exist in equilibrium with its keto tautomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. The IUPAC name, 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one, reflects this keto form.[4] The equilibrium between these forms is influenced by the solvent, pH, and temperature, which is a critical consideration for reaction design.

Key Reactions

-

Acidity and Alkylation/Acylation: The hydroxyl group is acidic and can be deprotonated by a suitable base. The resulting alkoxide is a potent nucleophile, readily participating in O-alkylation and O-acylation reactions to generate ethers and esters, respectively. This is a common strategy for incorporating the pyrazole scaffold into larger molecules.

-

Electrophilic Substitution: The C4 position on the pyrazole ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups through reactions such as halogenation, nitration, and formylation.

-

Oxidation and Reduction: The pyrazole ring is generally stable, but the hydroxyl group can be oxidized under specific conditions.[1] Conversely, reduction of the pyrazole ring can lead to pyrazoline derivatives.[1]

The trifluoromethyl group is highly stable and generally does not participate in reactions, which is a primary reason for its inclusion in drug candidates to block metabolic pathways.

Synthesis Protocol: A Validated Approach

The most common and efficient synthesis of this compound involves the cyclocondensation reaction between an activated trifluoromethyl-β-ketoester and methylhydrazine.[11][12] This method provides high yields and excellent regioselectivity for the desired isomer over the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol byproduct.[11][13]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: High-Selectivity Synthesis

This protocol is adapted from methodologies described in patent literature, which aim to maximize yield and isomeric purity.[11]

-

Reactor Setup: Charge a suitable glass reactor with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Heating: Heat the starting material to a reaction temperature of 85-95 °C with stirring.

-

Reagent Addition: Slowly add an aqueous solution of methylhydrazine (approx. 40% w/w, 1.1 eq) to the heated reactor over a period of 30 minutes to 2 hours. The controlled addition is crucial to manage the exothermic reaction and maintain a stable temperature.

-

Reaction: Once the addition is complete, stir the resulting mixture at 85-95 °C for an additional 2 to 5 hours to ensure the reaction goes to completion.

-

Work-up (Distillation): Add water to the reaction mixture. Distill off the ethanol byproduct and excess water at ambient pressure (approx. 95 °C) to aid in product crystallization.

-

Crystallization: Cool the remaining reaction mixture to approximately 10 °C to induce crystallization of the product.

-

Isolation: Collect the crystallized solid by filtration. Wash the filter cake thoroughly with cold water to remove any remaining impurities.

-

Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved. The final product purity can be assessed by ¹H-NMR or ¹⁹F-NMR.[11]

Causality Note: Maintaining the reaction temperature and controlling the addition rate of methylhydrazine are critical for achieving high selectivity (often >98:2) for the desired 5-ol isomer over its 3-ol counterpart.[11]

Applications in Research and Development

The unique structural attributes of this compound make it a valuable intermediate in two major industrial sectors.

Pharmaceutical Development

The pyrazole scaffold is a well-established pharmacophore. The addition of a CF₃ group enhances drug-like properties, making this intermediate a key component in the synthesis of novel therapeutics.[2]

-

Kinase Inhibitors: It is used in the development of inhibitors for enzymes like VEGFR-2, which are crucial targets in oncology and ophthalmology. A notable example is its use in the synthesis of Acrizanib, a VEGFR-2 inhibitor designed for treating neovascular age-related macular degeneration.[14]

-

Anti-Inflammatory and CNS Agents: Pyrazole derivatives have a long history as anti-inflammatory and analgesic drugs. This building block is utilized in research programs to develop new medicinal agents targeting inflammation and central nervous system disorders.[3]

Agrochemical Innovation

In agrochemical research, the compound is essential for producing next-generation crop protection agents.[1]

-

Herbicides: It is a critical intermediate for the synthesis of potent herbicides, such as Pyroxasulfone.[1][11]

-

Fungicides and Insecticides: The trifluoromethyl-pyrazole structure contributes to the creation of highly effective fungicides and insecticides with improved metabolic stability in the field.[1][3]

Safety, Handling, and Storage

Due to its biological activity, proper handling of this compound is imperative. The compound is classified as toxic if swallowed and causes skin, eye, and respiratory irritation.[4]

GHS Hazard Classification[5]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Caption: Recommended safety and handling workflow for laboratory use.

Protocol for Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][15] Ensure that an eyewash station and safety shower are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid generating dust.[8] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area designated for toxic chemicals.[8] Store away from strong oxidizing agents.

-

Spill Response: In case of a spill, evacuate the area. Avoid breathing dust. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[8] Do not let the chemical enter drains.[8]

References

- 1. This compound | RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 122431-37-2 [matrix-fine-chemicals.com]

- 6. 122431-37-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS#:122431-37-2 | this compound | Chemsrc [chemsrc.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-OL CAS#: 119022-51-4 [m.chemicalbook.com]

- 10. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. TW201835036A - Method for preparation of this compound - Google Patents [patents.google.com]

- 14. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

In-Depth Spectroscopic Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This molecule is a significant building block in the development of pharmaceuticals and agrochemicals, making its unambiguous structural elucidation paramount for researchers, scientists, and professionals in drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Significance

This compound possesses a pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group on one nitrogen, a trifluoromethyl group, and a hydroxyl group on the carbon atoms. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its identification and purity assessment. The trifluoromethyl group, in particular, with its strong electron-withdrawing nature, significantly influences the electronic environment of the pyrazole ring, which is reflected in its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for complete structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of pyrazole derivatives is crucial for reproducibility and accurate data interpretation.

Sample Preparation:

-

Weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is dry to avoid exchange of the hydroxyl proton.

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

-

¹⁹F NMR: This nucleus is highly sensitive, and spectra can be acquired relatively quickly.

The following diagram illustrates the general workflow for NMR analysis:

Figure 1: General workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.82 | Singlet | 1H | Pyrazole C4-H |

| 3.98 | Singlet | 3H | N-CH₃ |

-

Pyrazole C4-H (δ 5.82): The singlet at 5.82 ppm is characteristic of the proton attached to the C4 position of the pyrazole ring.[1] Its singlet nature indicates no adjacent protons, which is consistent with the proposed structure.

-

N-CH₃ (δ 3.98): The singlet at 3.98 ppm, integrating to three protons, is assigned to the methyl group attached to the nitrogen atom of the pyrazole ring.[1]

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Based on the structure of this compound and data from similar pyrazole derivatives, the following chemical shifts are predicted.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C5-OH |

| ~135-140 (quartet) | C3-CF₃ |

| ~120 (quartet) | -CF₃ |

| ~90-95 | C4 |

| ~35-40 | N-CH₃ |

-

C5-OH: The carbon bearing the hydroxyl group is expected to be the most deshielded carbon in the pyrazole ring.

-

C3-CF₃ and -CF₃: The carbon attached to the trifluoromethyl group (C3) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet.

-

C4: The C4 carbon, bonded to a hydrogen, will appear in the aromatic region.

-

N-CH₃: The methyl carbon will be observed in the aliphatic region of the spectrum.

¹⁹F NMR Spectral Data and Interpretation

Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -61.3 | Singlet | -CF₃ |

The ¹⁹F NMR spectrum shows a single peak at -61.3 ppm, which is characteristic of a trifluoromethyl group attached to an aromatic ring.[1] The singlet multiplicity indicates that there are no nearby fluorine or hydrogen atoms to cause splitting.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly employed.

-

A small amount of the compound is ground with dry potassium bromide (KBr) powder.

-

The mixture is then pressed into a thin, transparent disk.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Methyl (-CH₃) |

| ~1600 | C=N stretch | Pyrazole ring |

| ~1500 | C=C stretch | Pyrazole ring |

| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |

The broad absorption band in the 3400-3200 cm⁻¹ region is a key indicator of the hydroxyl group. The presence of strong C-F stretching bands between 1300 and 1100 cm⁻¹ confirms the trifluoromethyl substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST WebBook provides an electron ionization (EI) mass spectrum for a tautomer of the target compound, 1-methyl-3-trifluoromethyl-2-pyrazolin-5-one.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

The sample is introduced into the mass spectrometer, where it is vaporized.

Ionization:

-

In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Detection:

-

The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (or its tautomer) is expected to show a molecular ion peak at m/z 166, corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information.

Key Expected Fragments:

| m/z | Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 97 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

The loss of the trifluoromethyl group (CF₃, mass = 69) is a common fragmentation pathway for compounds containing this moiety, leading to a significant peak at m/z 97. The observation of a peak at m/z 69 would further confirm the presence of the CF₃ group.

The following diagram illustrates a plausible fragmentation pathway:

Figure 2: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive structural confirmation of this compound. The ¹H and ¹⁹F NMR spectra clearly identify the protons and the trifluoromethyl group, respectively. While experimental ¹³C NMR data was not found, predictions based on known chemical shift ranges are consistent with the proposed structure. The IR spectrum is expected to show characteristic absorptions for the hydroxyl, methyl, and trifluoromethyl groups. The mass spectrum confirms the molecular weight and shows a logical fragmentation pattern. This comprehensive spectroscopic analysis serves as a vital reference for the identification, quality control, and further research and development of this important chemical intermediate.

References

-

NIST. 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one. In NIST Chemistry WebBook. Available at: [Link]

Sources

Molecular structure and weight of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure and weight of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No. 122431-37-2), a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2][3] This document delves into the nuanced structural characteristics, including its tautomeric nature, and provides a detailed breakdown of its molecular weight. The information presented herein is intended to serve as a foundational resource for researchers and developers working with this versatile chemical intermediate.

Introduction: The Significance of a Fluorinated Pyrazole

This compound is a versatile building block in medicinal and agrochemical chemistry.[2] Its utility stems from the unique combination of a pyrazole core, a metabolically stable trifluoromethyl group, and a reactive hydroxyl group. The trifluoromethyl motif is known to enhance crucial properties of bioactive molecules, such as metabolic stability, lipophilicity, and bioavailability.[2][3] The pyrazole scaffold itself is a well-established pharmacophore found in a variety of approved drugs.[3] Consequently, this compound serves as a key intermediate in the synthesis of a range of molecules, including herbicides like pyroxasulfone and potential therapeutics targeting kinases and other enzymes.[1][2][4]

Molecular Structure: A Tale of Tautomerism

The molecular formula of this compound is C₅H₅F₃N₂O.[1][5][6][7][8] A critical aspect of its structure is the existence of tautomerism, where the compound can interconvert between the -ol and the -one forms. The IUPAC name for the keto tautomer is 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one.[1][6]

Below is a DOT language script that generates a diagram illustrating this tautomeric equilibrium.

Tautomeric equilibrium of this compound.

Crystallographic Data

A study published in Acta Crystallographica Section E provides valuable insight into the solid-state structure of the title compound.[6] The crystal structure reveals that the molecule exists in the pyrazol-5-ol form in the solid state. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.5500 |

| b (Å) | 8.3530 |

| c (Å) | 11.371 |

| β (°) | 104.72 |

| V (ų) | 693.6 |

| Z | 4 |

In the crystal lattice, molecules are linked into chains by O—H⋯N hydrogen bonds.[9] The trifluoromethyl group exhibits disorder, with the fluorine atoms distributed over two sites.[9]

Key Identifiers

For unambiguous identification and information retrieval, the following chemical identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 122431-37-2 | [1][6][7][8] |

| Molecular Formula | C₅H₅F₃N₂O | [1][5][6][7][8] |

| IUPAC Name | This compound | [7] |

| InChI | InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3 | [1][6] |

| InChIKey | WQRHIGNAKDJJKN-UHFFFAOYSA-N | [1][6] |

| SMILES | CN1C(=O)C=C(N1)C(F)(F)F | [1][6] |

Molecular Weight: A Precise Calculation

The molecular weight of a compound is a fundamental physical property. For this compound, this can be calculated from its molecular formula, C₅H₅F₃N₂O.

Average Molecular Weight

The average molecular weight is calculated using the atomic weights of the constituent elements, which are weighted averages of the masses of their naturally occurring isotopes.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 5 | 12.011 | 60.055 |

| Hydrogen (H) | 5 | 1.008 | 5.040 |

| Fluorine (F) | 3 | 18.998 | 56.994 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 166.102 |

Various sources report slightly different values, such as 166.10 g/mol , 166.1 g/mol , and 166.103 g/mol , all of which are consistent with this calculation.[1][6][7][8]

Monoisotopic Mass

For applications such as mass spectrometry, the monoisotopic mass is a more relevant value. This is calculated using the mass of the most abundant isotope of each element.

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 5 | 12.000000 | 60.000000 |

| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |

| Fluorine | ¹⁹F | 3 | 18.998403 | 56.995209 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 166.035397 |

This calculated value is in excellent agreement with the monoisotopic mass of 166.03539727 Da reported in the PubChem database.[6]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is a subject of interest, with a focus on achieving high selectivity for the desired isomer over its counterpart, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol.[1][10] A common synthetic route involves the reaction of ethyl trifluoroacetoacetate with methylhydrazine.[1][4] The reaction conditions can be tuned to favor the formation of the desired product.[10]

The reactivity of this molecule is dictated by its functional groups. The hydroxyl group can undergo O-alkylation and O-acylation. The pyrazole ring can participate in various transformations, and the trifluoromethyl group is generally stable but can influence the reactivity of the heterocyclic core.

Conclusion

This compound is a compound with a well-defined molecular structure and weight, characterized by its interesting tautomeric properties. Its significance as a synthetic intermediate in the development of new pharmaceuticals and agrochemicals is firmly established. A thorough understanding of its fundamental properties, as detailed in this guide, is essential for its effective application in research and development.

References

-

This compound - MOLBASE. (n.d.). Retrieved from [Link]

-

This compound | C5H5F3N2O - PubChem. (n.d.). Retrieved from [Link]

-

This compound | CAS 122431-37-2 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

This compound - Quzhou Kaiwo Chemical Co.,Ltd. (n.d.). Retrieved from [Link]

-

Xu, J., Cheng, W., Yan, J., & Quan, G. (2009). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2377. Retrieved from [Link]

-

This compound | Chemsrc. (2025, August 20). Retrieved from [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.). Google Patents.

-

Leveraging this compound in Pharmaceutical Synthesis. (2025, October 29). Retrieved from [Link]

- Method for preparation of this compound. (n.d.). Google Patents.

Sources

- 1. Buy this compound | 122431-37-2 [smolecule.com]

- 2. This compound | RUO [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS#:122431-37-2 | this compound | Chemsrc [chemsrc.com]

- 5. m.molbase.com [m.molbase.com]

- 6. This compound | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 122431-37-2 [matrix-fine-chemicals.com]

- 8. This compound 122431-37-2 - Quzhou Kaiwo Chemical Co.,Ltd. [kaiwochemical.com]

- 9. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

The Pyrazole Core: From a 19th-Century Discovery to 21st-Century Blockbuster Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a seemingly simple five-membered heterocycle, has proven to be a remarkably versatile scaffold in the annals of chemical and pharmaceutical sciences. Since its initial synthesis in 1883, this aromatic system has become a cornerstone in the development of a vast array of compounds with profound impacts on human health and agriculture. This technical guide provides a comprehensive exploration of the discovery and history of pyrazole compounds, tracing their journey from the foundational work of Ludwig Knorr to their embodiment in modern blockbuster drugs. We will delve into the mechanistic underpinnings of classical and contemporary synthetic methodologies, offer detailed protocols for key reactions, and present in-depth case studies on the discovery and development of celecoxib (Celebrex®) and sildenafil (Viagra®). Through a blend of historical context, mechanistic insight, and practical methodologies, this guide aims to equip researchers and drug development professionals with a thorough understanding of this enduringly significant heterocyclic core.

The Serendipitous Discovery: Ludwig Knorr and the Birth of Pyrazole Chemistry

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating the reaction between ethyl acetoacetate and phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[1][3] This discovery was not merely an academic curiosity; the methylation of this initial product led to the creation of Antipyrine, one of the first synthetic drugs to be commercially successful as an analgesic and antipyretic, predating even aspirin.[4][5][6] Knorr's work laid the groundwork for what would become a vast and fruitful field of heterocyclic chemistry.[2][7] The name "pyrazole" itself was coined by Knorr to signify a derivative of pyrrole where a carbon atom is replaced by nitrogen.[2]

Foundational Synthesis: The Knorr Pyrazole Synthesis and its Mechanistic Underpinnings

The reaction pioneered by Knorr, now known as the Knorr pyrazole synthesis, remains a fundamental and widely used method for constructing the pyrazole ring.[8][9] It involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[10][11][12] The versatility of this reaction allows for the preparation of a wide array of substituted pyrazoles by simply varying the starting materials.[1][10]

The reaction typically proceeds under acidic catalysis.[8][13] The mechanism involves an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine or hydrazone intermediate.[9][14][15] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[8][13] Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrazole ring.[15] When an unsymmetrical 1,3-dicarbonyl is used with a monosubstituted hydrazine, a mixture of two regioisomers can be formed, a challenge that has spurred the development of more regioselective methods.[11][16]

// Reactants reactants [label="1,3-Dicarbonyl + Hydrazine"];

// Intermediates hydrazone [label="Hydrazone\nIntermediate"]; cyclic_hemiaminal [label="Cyclic\nIntermediate"];

// Product product [label="Pyrazole"];

// Arrows reactants -> hydrazone [label=" Condensation "]; hydrazone -> cyclic_hemiaminal [label=" Intramolecular\n Cyclization "]; cyclic_hemiaminal -> product [label=" Dehydration "]; }

Caption: The logical workflow from hypothesis to the drug celecoxib.

Experimental Protocol: Synthesis of Celecoxib

This protocol is a representative example of the key condensation step. [17] Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

Procedure:

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol within a reaction vessel equipped with a reflux condenser. [17]2. Add an equimolar amount of 4-sulfamoylphenylhydrazine hydrochloride to the solution. [17]3. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane) to yield pure celecoxib. [17]

Case Study 2: Sildenafil (Viagra®) - A Paradigm Shift in Erectile Dysfunction Treatment

An Unexpected Discovery: Sildenafil was initially developed by Pfizer scientists for the treatment of hypertension and angina. [18]During early clinical trials, the drug showed modest efficacy for its intended purpose, but a frequent and unexpected side effect was noted: penile erections. This serendipitous observation led to a pivot in its development, ultimately resulting in the first effective oral treatment for erectile dysfunction (ED). [18][19] Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). [19][20][21]The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. [20]NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). [21]cGMP, in turn, induces smooth muscle relaxation, leading to vasodilation and increased blood flow to the penis. [20]PDE5 is the enzyme responsible for degrading cGMP. [20][22]By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and facilitating an erection in the presence of sexual stimulation. [20][21] Synthesis: The synthesis of sildenafil is a multi-step process that involves the initial formation of a substituted pyrazole ring, followed by the construction of the fused pyrimidinone system and subsequent functionalization. [20][23][24]Key steps include the methylation of a 3-propylpyrazole-5-carboxylic acid ethyl ester, hydrolysis, nitration, reduction, and a series of coupling and cyclization reactions. [20]

Diagram: Sildenafil's Mechanism of Action (Signaling Pathway)

Caption: Sildenafil inhibits PDE5, increasing cGMP levels.

Modern Frontiers and Future Perspectives

The chemistry of pyrazoles continues to evolve. Current research is focused on developing more efficient and sustainable synthetic methods, including C-H functionalization, which allows for the direct modification of the pyrazole core without the need for pre-functionalized starting materials. Furthermore, the pyrazole scaffold is being explored in new therapeutic arenas, including oncology, neurodegenerative diseases, and infectious diseases, promising a new generation of innovative medicines. The enduring legacy of Knorr's initial discovery is a testament to the power of fundamental chemical research to transform medicine and improve human lives.

Conclusion

From its unexpected discovery in the late 19th century to its central role in some of the most well-known pharmaceuticals of the 21st, the pyrazole nucleus has demonstrated remarkable and enduring value. Its synthetic accessibility, coupled with its favorable physicochemical properties, has cemented its status as a privileged scaffold in drug discovery. A thorough understanding of its history, the nuances of its synthesis, and the structure-activity relationships that govern its biological effects is indispensable for any scientist working at the forefront of medicinal chemistry and drug development. The journey of the pyrazole is far from over, and its future applications are limited only by the ingenuity of the researchers who continue to explore its vast potential.

References

-

Sildenafil - Wikipedia. Available at: [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.net. Available at: [Link]

-

What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? - Synapse. Available at: [Link]

-

Celecoxib - Wikipedia. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

-

Synthesis of Sildenafil Citrate. Available at: [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

-

The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. Available at: [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]

-

Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis. Available at: [Link]

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI. Available at: [Link]

-

knorr pyrazole synthesis | PPTX - Slideshare. Available at: [Link]

-

Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. Available at: [Link]

-

Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. Available at: [Link]

-

Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Available at: [Link]

-

4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books - The Royal Society of Chemistry. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

synthesis of pyrazoles - YouTube. Available at: [Link]

-

Ludwig Knorr - Wikipedia. Available at: [Link]

-

Chapter 5: Pyrazoles - Books - The Royal Society of Chemistry. Available at: [Link]

-

Knorr Pyrazole Synthesis - Chem Help ASAP. Available at: [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO 2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. Available at: [Link]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available at: [Link]

-

PDE5 inhibitor - Wikipedia. Available at: [Link]

-

Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - RSC Publishing. Available at: [Link]

-

The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. Available at: [Link]

-

PDE5 Inhibitors: Types, How They Work, & More | Good Health by Hims. Available at: [Link]

- CS216930B2 - Method of preparation of the pyrazoles - Google Patents.

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]

-

Chemistry of Antipyrine | Request PDF - ResearchGate. Available at: [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]

-

View of A review on Chemistry and Therapeutic effect of Pyrazole - Ignited Minds Journals. Available at: [Link]

-

From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles - ACS Publications. Available at: [Link]

-

Synthesis of Antipyrine Derivatives Derived from Dimedone | Request PDF - ResearchGate. Available at: [Link]

-

The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. books.rsc.org [books.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 14. knorr pyrazole synthesis | PPTX [slideshare.net]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 20. Sildenafil - Wikipedia [en.wikipedia.org]

- 21. droracle.ai [droracle.ai]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 24. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazoles

In the landscape of medicinal and agricultural chemistry, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is a cornerstone in numerous approved therapeutic agents and bioactive compounds.[1][2][3] Its metabolic stability and versatile substitution patterns have made it a focal point for drug discovery.[2] When this esteemed heterocycle is functionalized with a trifluoromethyl (CF₃) group, the resulting molecule's biological and physicochemical properties are dramatically enhanced.[4][5]

The CF₃ group is a bioisostere for several non-polar groups and is renowned for its profound impact on molecular characteristics.[6][7] Its high electronegativity and lipophilicity can improve metabolic stability, enhance binding affinity to target proteins, and increase membrane permeability.[5][8] This strategic combination of the pyrazole core and the CF₃ group has yielded a class of compounds with a wide spectrum of potent biological activities, from anticancer and antimicrobial to anti-inflammatory and agrochemical applications.[4][9] This guide provides an in-depth exploration of these activities, grounded in mechanistic insights and validated experimental protocols, to serve as a comprehensive resource for researchers in drug and pesticide development.

Part 1: The Physicochemical Impact of Trifluoromethylation

The introduction of a CF₃ group onto the pyrazole ring is not merely an additive modification; it fundamentally alters the electronic and steric profile of the molecule, which in turn governs its biological behavior.

-

Enhanced Lipophilicity (LogP): The CF₃ group is highly lipophilic, and its incorporation invariably increases the octanol-water partition coefficient (logP) of the parent pyrazole.[5] This is a critical parameter in drug design, as it directly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP can lead to better membrane permeability, allowing the molecule to reach intracellular targets more effectively.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[8] By strategically placing a CF₃ group at a metabolically vulnerable position on the pyrazole scaffold, chemists can significantly prolong the compound's half-life in vivo, leading to improved pharmacokinetic properties.

-

Modulated Acidity (pKa): As a potent electron-withdrawing group, the CF₃ moiety increases the acidity (thereby lowering the pKa) of the pyrazole's N-H proton.[5] This modulation of pKa is crucial as it dictates the molecule's ionization state at physiological pH, which affects its solubility, receptor binding interactions, and cell penetration capabilities.

Part 2: Antimicrobial Activity: A New Front Against Drug Resistance

Trifluoromethylated pyrazoles have emerged as a formidable class of antibacterial agents, demonstrating significant potency against Gram-positive bacteria, including multidrug-resistant strains that pose a global health threat.[10]

Potency Against Resistant Pathogens

Numerous studies have highlighted the efficacy of N-(trifluoromethyl)phenyl substituted pyrazoles against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][6] These compounds often exhibit low minimum inhibitory concentrations (MICs), with some derivatives showing activity at sub-microgram per milliliter levels.[10][11] A key advantage is their selectivity; many potent compounds show low toxicity against human cell lines, such as HEK293, indicating a favorable therapeutic window.[6][7][11]

Biofilm Inhibition and Eradication

Bacterial biofilms are a major challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Several trifluoromethylated pyrazole derivatives have been shown to not only prevent the formation of MRSA and Enterococcus faecalis biofilms but also to eradicate pre-formed biofilms, often at concentrations just twice their MIC.[2][6][7]

Mechanism of Action Insights

Investigations into the antibacterial mode of action suggest that these compounds may not have a single, specific target. Macromolecular synthesis inhibition studies have revealed a broad range of inhibitory effects, pointing towards targets that exert a global impact on bacterial cell function, a mechanism that could potentially slow the development of resistance.[6][11][12]

Data Presentation: Antimicrobial Activity

| Compound Class | Target Organism | MIC Range (µg/mL) | Key Findings | Reference |

| N-(trifluoromethyl)phenyl pyrazoles | MRSA | 3.12 - 6.25 | Potent against resistant strains; low toxicity. | [6][7] |

| 3,5-bis(trifluoromethyl)phenyl pyrazoles | MRSA, E. faecalis | 2.0 - 16 | Broad activity against Gram-positive strains. | [10] |

| 4-(anilinomethyl)-3-(trifluoromethyl)phenyl pyrazoles | S. aureus, E. faecalis | 0.78 - 3.12 | Bactericidal effect; low tendency for resistance. | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: A 96-well microtiter plate is used. A stock solution of the test compound (e.g., in DMSO) is prepared.

-

Serial Dilution: The compound is serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of the plate, typically from 64 µg/mL to 0.125 µg/mL.

-

Inoculation: A bacterial suspension, adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then diluted, is added to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: Wells containing broth and bacteria only (to confirm growth).

-

Negative Control: Wells containing broth only (to confirm sterility).

-

Solvent Control: Wells containing broth, bacteria, and the highest concentration of the solvent (e.g., DMSO) used.

-

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Part 3: Anticancer Activity: Targeting Cellular Proliferation

The structural features of trifluoromethylated pyrazoles make them ideal candidates for the development of anticancer agents, with research demonstrating their ability to interfere with critical cellular processes like mitosis and signal transduction.

Tubulin Polymerization Inhibition

A particularly successful strategy has involved creating hybrid molecules that merge the trifluoromethyl-pyrazole scaffold with the essential pharmacophoric features of known anticancer drugs like Combretastatin A-4 (CA-4) and Celecoxib.[13][14][15] These hybrids act as potent inhibitors of tubulin polymerization.[13]

-

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin.[13][14] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules. The resulting disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).[13][14]

Visualization: Mechanism of Tubulin Polymerization Inhibitors```dot

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Part 5: Agrochemical Applications

The same physicochemical properties that make trifluoromethylated pyrazoles attractive in medicine also make them highly effective in agriculture. The 3-(trifluoromethyl)pyrazole scaffold is a crucial intermediate in the synthesis of next-generation herbicides, fungicides, and insecticides. [16][17]The CF₃ group contributes to increased potency and environmental stability, allowing for lower application rates and potentially reducing the overall environmental impact. [16]These compounds are instrumental in developing safer and more effective crop protection solutions to meet growing global agricultural demands. [16][17]

Conclusion and Future Perspectives

The strategic incorporation of a trifluoromethyl group onto the pyrazole scaffold has proven to be a highly successful approach in modern chemical research. It yields compounds with enhanced physicochemical properties and potent, diverse biological activities. Trifluoromethylated pyrazoles have demonstrated significant potential as antibacterial agents against resistant pathogens, as multifaceted anticancer drugs targeting core cellular machinery, as selective anti-inflammatory agents, and as effective agrochemicals.

Future research will likely focus on fine-tuning the structure-activity relationships to further improve potency and selectivity. Elucidating the precise molecular targets for their antimicrobial activity could reveal novel pathways to combat drug resistance. In oncology, the development of pyrazole-based kinase inhibitors with specific trifluoromethyl substitution patterns remains a fertile ground for discovering next-generation targeted therapies. The continued exploration of this powerful chemical combination promises to deliver innovative solutions to pressing challenges in both human health and agriculture.

References

-

Saleh, I., KC, H. R., Roy, S., Abugazleh, M. K., Ali, H., Gilmore, D., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]

-

Saleh, I., KC, H. R., Roy, S., Abugazleh, M. K., Ali, H., Gilmore, D., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

-

Alam, M. A., et al. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Unknown Author. (n.d.). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]

-

Hura, N., et al. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega. [Link]

-

Hura, N., et al. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. PubMed Central. [Link]

-

Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

-

Alam, M. A., & Al-Ostoot, F. H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Hura, N., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

-

ResearchGate. (n.d.). Selected Pharmaceutical and Agrochemical Molecules Containing N¹‐aryl 3‐di/trifluoromethyl Pyrazole Scaffolds. ResearchGate. [Link]

-

Alam, M. A., & Al-Ostoot, F. H. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Some biologically active trifluoromethylated pyrazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Selected pharmaceuticals and agrochemicals containing Trifluoromethylpyrazole cores. ResearchGate. [Link]

-

Unknown Author. (n.d.). The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. Unknown Source. [Link]

-

Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR). ResearchGate. [Link]

-

Kumar, R., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

-

ResearchGate. (n.d.). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]

-

Sharma, V., et al. (2013). Pyrazole and its biological activity. PharmaTutor. [Link]

-

Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. [Link]

-

Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

-

Cetin, C., & Arslan, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Pop, C. I., et al. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Solubility and Stability of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No. 122431-37-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both established physicochemical data and detailed, field-proven methodologies for its empirical determination. By elucidating the core chemical attributes of this compound, this guide aims to facilitate its effective handling, formulation, and application in research and development settings.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyrazole ring, which is a common scaffold in many biologically active molecules.[3][4] The presence of a trifluoromethyl (CF3) group significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and acidity, which are critical parameters in drug design and development.[5][6][7] The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of parent heterocycles.[6][7] Understanding the solubility and stability of this molecule is paramount for its use as an intermediate and for the development of final products.[2]

The compound exists in tautomeric forms, primarily as this compound and 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one.[8] For the purpose of this guide, we will refer to it by its common name, this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C5H5F3N2O | [8][9] |

| Molecular Weight | 166.10 g/mol | [8] |

| Appearance | Light yellow crystalline powder or needles | [9] |

| Melting Point | 177-179 °C | [9] |

| Boiling Point | 106.4 °C at 760 mmHg | [9] |

| Density | 1.423 g/cm³ | [9] |

| Vapor Pressure | 0.061 mmHg at 25 °C | [9] |

| CAS Number | 122431-37-2 | [8] |

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical factor in its biological activity and formulation.[10] The solubility of pyrazole derivatives is influenced by the pyrazole ring's aromaticity and potential for hydrogen bonding, as well as the nature of its substituents.[11] The trifluoromethyl group generally increases lipophilicity, which may decrease aqueous solubility.[6]

General Solubility Expectations

Based on its structure, this compound is expected to exhibit the following solubility trends:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of a hydroxyl group and nitrogen atoms suggests the potential for hydrogen bonding, which would enhance solubility in these solvents. However, the trifluoromethyl group's lipophilicity may limit extensive aqueous solubility.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is anticipated in these solvents due to the molecule's polarity.

-

Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is expected due to the polar nature of the pyrazole ring and the hydroxyl group.

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical testing. The following is a standardized protocol for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at ambient temperature.

Materials:

-

This compound (≥97% purity)[13]

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Stability Profile: Influencing Factors and Assessment

The chemical stability of this compound is crucial for its storage, handling, and application. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways include:

-

Oxidation: The pyrazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[9]

-

Hydrolysis: While generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation.

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.

Experimental Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to determine the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC system with a photodiode array (PDA) detector

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 80 °C) for a defined period.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-PDA method. This method should be capable of separating the parent compound from its degradation products.

-

The PDA detector will help in assessing the peak purity of the parent compound.

-

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a valuable chemical intermediate with physicochemical properties that are significantly influenced by its trifluoromethyl group. While a foundational set of its properties is known, a comprehensive understanding of its solubility and stability requires empirical investigation. The protocols outlined in this guide provide a systematic approach for researchers to determine these critical parameters, thereby enabling the informed and efficient use of this compound in further research and development endeavors. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is essential for regulatory submissions and successful product development.

References

- Tairov M., Levchenko V., Stadniy I., Dmytriv Y., Dehtiarov S., Kibalnyi M., Melnyk A., Veselovych S., Borodulin Y., Kolotilov S., Ryabukhin S., Volochnyuk D. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances.

- This compound. MOLBASE.

- This compound. PubChem.

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

- Method for preparation of this compound.

- METHOD FOR PREPARATION OF this compound.

- This compound synthesis. chemicalbook.

- This compound | 122431-37-2. ChemicalBook.

- Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives.

- Pyrazole. Solubility of Things.

- This compound | Chemsrc. Chemsrc.

- This compound | CAS 122431-37-2.

- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. MDPI.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.

- 4-methylpyrazole | Solubility of Things. Solubility of Things.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).

- Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.

- Chemical structure of the selected pyrazole derivatives.

- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.

- (PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.

- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH.

- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.

- An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.

- General methods of synthesis for pyrazole and its derivatives.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole = 97 122431-37-2. Sigma-Aldrich.

Sources

- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 2. This compound | 122431-37-2 [chemicalbook.com]

- 3. jpsbr.org [jpsbr.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|122431-37-2 - MOLBASE Encyclopedia [m.molbase.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole = 97 122431-37-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Pharmacological Profile of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and privileged structural attributes have led to the development of a multitude of clinically significant therapeutic agents.[4][5][6] This technical guide provides a comprehensive exploration of the pharmacological profile of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the intricate mechanisms of action, diverse therapeutic applications, and critical structure-activity relationships (SAR) that govern the efficacy of this chemical scaffold. Furthermore, this guide will present detailed experimental protocols and visual workflows to empower researchers in their quest to design and evaluate novel pyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery

The pyrazole ring system has a rich history in pharmaceutical sciences, with applications spanning from agrochemicals to active pharmaceutical ingredients.[7] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide range of biological targets.[2] This adaptability has resulted in the U.S. Food and Drug Administration (FDA) approving over 40 drugs containing a pyrazole core for a wide array of clinical indications.[2]

The metabolic stability of pyrazole derivatives is a key factor in their success, often leading to improved pharmacokinetic profiles compared to other heterocyclic compounds.[2][8] This guide will dissect the pharmacological intricacies of this remarkable scaffold, offering insights into its broad therapeutic potential.

Mechanisms of Action: A Tale of Diverse Molecular Targets

The pharmacological versatility of pyrazole derivatives stems from their ability to interact with a wide array of molecular targets. This section will explore the mechanisms of action of several key classes of pyrazole-containing drugs, highlighting the specific signaling pathways they modulate.

Anti-inflammatory and Analgesic Activity: The COX-2 Inhibition Paradigm

A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][10]

-

Celecoxib: A prime example is the diaryl-substituted pyrazole, Celecoxib (Celebrex®). It selectively binds to and inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[11] This selectivity for COX-2 over COX-1 minimizes the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[9][10] The polar sulfonamide side chain of celecoxib is crucial for its binding to a hydrophilic side pocket near the active site of COX-2.[9]

The anti-inflammatory action of COX-2 inhibitors like celecoxib is achieved by intercepting the prostaglandin synthesis pathway.

Caption: Inhibition of COX-2 by Celecoxib blocks prostaglandin synthesis.

Erectile Dysfunction and Pulmonary Arterial Hypertension: PDE5 Inhibition

-

Sildenafil: Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[12][13][14][15] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[12][14] By inhibiting PDE5, sildenafil leads to increased levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and, in the context of erectile dysfunction, increased blood flow to the penis.[12][13][16]

Sildenafil's mechanism of action is intricately linked to the nitric oxide (NO)/cGMP signaling pathway.

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.

Oncology: Targeting Kinase Signaling Pathways